molecular formula C13H19NO3S B2986389 [1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol CAS No. 259874-95-8

[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol

Cat. No. B2986389
M. Wt: 269.36
InChI Key: NYMSIVGSVMZGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol” is a chemical compound with the molecular formula C13H19NO3S and a molecular weight of 269.36 .


Synthesis Analysis

The synthesis of piperidine derivatives, which include “[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol”, is a significant area of research in organic chemistry . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of “[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Piperidine derivatives, including “[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Catalysis and Synthesis

One study discusses the synthesis of methyl tert-butyl ether (MTBE) using sulphonated resins and heteropoly acids, highlighting the search for new catalysts for this process due to environmental concerns and the need for more stable catalysts. This research focuses on the physical chemistry of MTBE synthesis on dodecatungstosilicic acid, proposing a mechanism for the catalytic reaction and exploring the interaction between substrates and the catalyst (Bielański et al., 2003).

Environmental Monitoring and Safety

Methanol, a component related to "[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol," is discussed in terms of its tolerable concentration in alcoholic drinks to prevent toxicity, highlighting the importance of monitoring and controlling methanol levels in consumer products for public health (Paine & Dayan, 2001).

Fuel Cell Technology

Research on direct methanol fuel cells (DMFCs) examines the challenges, including methanol crossover, which is a significant barrier to efficiency. This review provides insights into efforts to create more impermeable polymer electrolytes and enhance DMFC technology (Heinzel & Barragán, 1999).

Energy Conversion and Storage

A comprehensive review of hydrogen production from methanol thermochemical conversion is presented, discussing current production pathways, catalyst development, and reactor technology. This highlights methanol's role as a potential hydrogen source for energy applications (García et al., 2021).

Environmental Impact of Methanol

An ecosystem-scale perspective on the net land methanol flux synthesizes micrometeorological flux measurements, providing insights into the sources and sinks of methanol in the atmosphere and its role in atmospheric chemistry (Wohlfahrt et al., 2015).

Future Directions

Piperidine derivatives, including “[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This work can guide medicinal chemists to the best approach in the design of new piperidine compounds with different biological profiles .

properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpiperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-11-5-7-13(8-6-11)18(16,17)14-9-3-2-4-12(14)10-15/h5-8,12,15H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMSIVGSVMZGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Methylphenyl)sulfonylpiperidin-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.